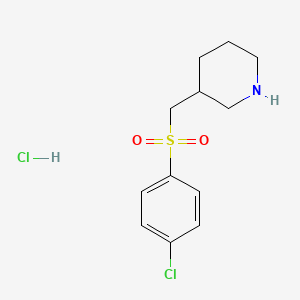

![molecular formula C13H16BrNO3 B2606265 tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 1220039-59-7](/img/structure/B2606265.png)

tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

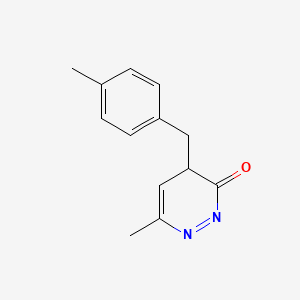

“tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate” is a chemical compound that has been studied for its potential applications in various fields . It is a type of 1,4-benzoxazine, a class of compounds that have attracted interest due to their synthetic and biological applications . These applications include antibacterial, anticancer, antithrombotic, anticonvulsant activities, and more .

Synthesis Analysis

The synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids, which includes “this compound”, was achieved via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by 1H NMR, 13C NMR, and mass spectra . The 1H NMR spectrum showed signals at 7.77 (s, 2H), 7.53 (s, 1H), 7.25–7.19 (m, 2H), 7.14 (d, J = 8.5 Hz, 1H), 6.82 (s, 1H), 5.13 (s, 2H), 4.75 (s, 2H). The 13C NMR spectrum showed signals at 170.7, 165.7, 162.3, 147.6, 135.7, 133.6, 133.1, 130.8, 127.2, 124.9 121.9, 120.5, 119.6, 97.9, 67.8, 47.7 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . This reaction was used to create a series of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids .Wissenschaftliche Forschungsanwendungen

Anionic Cascade Recyclization

The compound is utilized in anionic cascade recyclization reactions, where it undergoes transformations to form tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates under specific conditions, showcasing its versatility in organic synthesis (Ivanov, 2020).

Structural Analysis and Hydrogen Bonding

Investigations into the structural characteristics of related benzo[d]oxazine derivatives have revealed insights into their hydrogen bonding patterns and crystal structures. This research helps in understanding the molecular arrangements and potential applications in material science (Castillo et al., 2009).

Palladium-catalysed Carbonylation

The compound is also involved in palladium-catalyzed carbonylation reactions, demonstrating its utility in forming various chemical structures, which could serve as valuable pharmaceutical intermediates (Ács et al., 2006).

Synthesis of Amino- and Sulfanyl-Derivatives

Research on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, utilizing bromobenzoquinazolinones as starting materials, underscores the compound's role in generating molecules with potential biological activities (Nowak et al., 2015).

Wirkmechanismus

Target of Action

It is known that similar compounds have shown anticancer activity and have been tested against human cancer cell lines .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes that result in anticancer activity .

Biochemical Pathways

Similar compounds have been shown to affect various pathways leading to anticancer effects .

Result of Action

Similar compounds have shown remarkable anticancer activity when tested against human cancer cell lines .

Biochemische Analyse

Biochemical Properties

They have been associated with a range of biological activities, including antibacterial, anticancer, antithrombotic, anticonvulsant, and others .

Cellular Effects

Some 1,4-benzoxazine compounds have been tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 .

Molecular Mechanism

Molecular docking studies with EGFR have been conducted to strengthen the in vitro anticancer activity of some 1,4-benzoxazine compounds .

Eigenschaften

IUPAC Name |

tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-6-7-17-11-8-9(14)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHGOQVVMDXWCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2606183.png)

![N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2606185.png)

![3-(1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2606187.png)

![N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide](/img/structure/B2606188.png)

![2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one](/img/structure/B2606195.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2606197.png)

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2606201.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2606202.png)